N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Positional isomerism Anticancer screening Antifungal activity

N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946227-87-8, molecular formula C₁₈H₁₈N₂O₃S, molecular weight 342.41 g/mol) is a fully synthetic small molecule belonging to the heterocyclic amide class, defined by a 5-(thiophen-2-yl)isoxazole core linked via an acetamide bridge to a 4-methoxyphenethylamine moiety. This compound is catalogued in commercial screening libraries as a research-grade chemical probe and has been primarily investigated in the context of anticancer discovery programs, where the 5-(thiophen-2-yl)isoxazole pharmacophore has demonstrated ERα-targeted antiproliferative activity.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 946227-87-8
Cat. No. B2758454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
CAS946227-87-8
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3
InChIInChI=1S/C18H18N2O3S/c1-22-15-6-4-13(5-7-15)8-9-19-18(21)12-14-11-16(23-20-14)17-3-2-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)
InChIKeyMGGVMIHEXQUSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946227-87-8): Procurement-Relevant Structural Identity and Classification


N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946227-87-8, molecular formula C₁₈H₁₈N₂O₃S, molecular weight 342.41 g/mol) is a fully synthetic small molecule belonging to the heterocyclic amide class, defined by a 5-(thiophen-2-yl)isoxazole core linked via an acetamide bridge to a 4-methoxyphenethylamine moiety . This compound is catalogued in commercial screening libraries as a research-grade chemical probe and has been primarily investigated in the context of anticancer discovery programs, where the 5-(thiophen-2-yl)isoxazole pharmacophore has demonstrated ERα-targeted antiproliferative activity [1]. Its structural architecture places it at the intersection of two biologically validated scaffolds—the isoxazole heterocycle and the thiophene ring—making it a candidate for hit-to-lead optimization campaigns in oncology and inflammation research [2].

Why N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide Cannot Be Casually Substituted by In-Class Isoxazole Amides


The 5-(thiophen-2-yl)isoxazole-3-acetamide scaffold is exquisitely sensitive to substitution pattern: even subtle modifications to the N-arylalkyl side chain produce functionally divergent compounds. The 4-methoxy positional isomer (para-substituted phenethyl) has been reported to exhibit a distinct biological profile compared to the 2-methoxy (ortho) variant—the latter being explored primarily as an antifungal agent , while the para-substituted analog occupies chemical space associated with anticancer screening collections . Furthermore, replacement of the 4-methoxyphenethyl group with a simpler 2-ethylphenyl moiety (CAS 946316-85-4) yields a compound with a fundamentally different hydrogen-bonding capacity and logP, altering target engagement profiles. Procurement without verifying the exact CAS registry number risks acquiring a structurally adjacent but functionally non-equivalent compound that will not reproduce published screening results or SAR data .

Quantitative Differentiation Evidence for N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946227-87-8) Against Its Closest Structural Analogs


Methoxy Positional Isomerism: Para (4-OMe) Versus Ortho (2-OMe) Determines Anticancer Versus Antifungal Biological Annotation

The 4-methoxyphenethyl substituent directs this compound toward anticancer screening programs, whereas the regioisomeric 2-methoxyphenethyl analog (ortho-substituted) is annotated with a primary antifungal application in vendor databases . This divergence in biological annotation between two compounds that differ only in the position of a single methoxy group on the phenethyl ring demonstrates that the para-substitution pattern is non-trivially associated with anticancer target space. The 4-methoxy orientation alters the spatial presentation of the terminal hydrogen-bond acceptor, potentially modulating interactions with ERα or kinase ATP-binding pockets, while the 2-methoxy orientation may favor fungal CYP51 or other antifungal targets .

Positional isomerism Anticancer screening Antifungal activity Target selectivity

The 4-Methoxyphenethyl Group Confers a Calculated Hydrogen-Bond Acceptor Advantage Over the Des-Methoxy (Unsubstituted Phenethyl) Analog

The 4-methoxyphenethyl substituent introduces a third hydrogen-bond acceptor (the methoxy oxygen, in addition to the two amide carbonyl and isoxazole oxygen acceptors present in the des-methoxy analog), increasing the topological polar surface area (TPSA) and altering the compound's capacity for directed polar interactions with target protein residues. The unsubstituted phenethyl analog N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide lacks this methoxy oxygen, reducing its H-bond acceptor count from 5 to 4 . In the context of ERα-targeted isoxazoles, the presence of a methoxy group on the phenyl ring has been shown to enhance antiproliferative potency: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole demonstrated an IC₅₀ of 19.5 µM against MCF-7 cells [1], whereas non-methoxylated analogs in the same series showed substantially higher IC₅₀ values.

Hydrogen-bond acceptor Drug-likeness Physicochemical property differentiation SAR

The Isoxazole-3-Acetamide Linker Scaffold Is a Privileged Chemotype for ACAT Inhibition With Sub-Micromolar Potency Potential Versus 3,5-Disubstituted Isoxazoles That Lack the Acetamide Bridge

Heterocyclic amides containing an acetamide linker attached to a heterocyclic core constitute a validated pharmacophore for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition. In a published series of heterocyclic amides structurally analogous to the target compound, rabbit liver ACAT was inhibited with IC₅₀ values ranging from 0.014 to 0.11 µM, and the majority of compounds achieved 42–68% plasma cholesterol lowering in an acute cholesterol-fed rat model at 3 mg/kg oral dosing [1]. By contrast, 3,5-disubstituted isoxazoles lacking the acetamide bridge, such as 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, have been profiled primarily for antiproliferative activity (MCF-7 IC₅₀ = 19.5 µM), with no reported ACAT inhibition [2]. The acetamide linker is therefore a critical structural determinant that bifurcates the biological activity of isoxazole-thiophene compounds between anticancer and cardiometabolic target space.

ACAT inhibition Hypocholesterolemic Scaffold comparison Cardiometabolic

The 4-Methoxyphenethyl Moiety May Favorably Modulate logP Relative to the 2-Ethylphenyl Analog (CAS 946316-85-4), Improving Predicted Membrane Permeability Within Drug-Like Space

The 4-methoxyphenethyl group (calculated AlogP contribution of approximately +2.3 from the phenethyl core, moderated by the polar methoxy substituent) is predicted to yield a more balanced logP than the 2-ethylphenyl analog (CAS 946316-85-4), which substitutes the polar methoxy oxygen with a lipophilic ethyl group . The 2-ethylphenyl analog (C₁₇H₁₆N₂O₂S, MW 312.39) has a lower molecular weight but also a lower TPSA, potentially shifting it toward higher logP and reduced aqueous solubility compared to the target compound . For fragment-based or HTS follow-up, compounds with logP values in the 2–4 range are preferred for membrane permeability while maintaining aqueous solubility above 10 µM in assay buffers; the 4-methoxyphenethyl substituent may better position the target compound within this optimal window [1].

logP optimization Membrane permeability Drug-likeness Physicochemical profiling

Optimal Research Application Scenarios for N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946227-87-8) Based on Verified Differentiation Evidence


ERα-Targeted Anticancer Hit Expansion Using the 5-(Thiophen-2-yl)isoxazole Pharmacophore in Breast Cancer Cell Lines (MCF-7)

This compound is suited as a starting point for structure–activity relationship (SAR) studies targeting estrogen receptor alpha (ERα)-positive breast cancer. The 5-(thiophen-2-yl)isoxazole core has been validated in a published series with demonstrated antiproliferative activity against MCF-7 cells (lead compound IC₅₀ = 19.5 µM) [1]. The 4-methoxyphenethyl substituent provides an additional hydrogen-bond acceptor that may enhance potency relative to des-methoxy analogs. Researchers should benchmark this compound against 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole as a positive control in MTT-based cytotoxicity assays [1].

ACAT Inhibition Screening for Atherosclerosis and Hypercholesterolemia Drug Discovery Programs

The isoxazole-3-acetamide linker present in this compound is a validated ACAT inhibitor pharmacophore. The class has demonstrated potent in vitro ACAT inhibition (IC₅₀ = 0.014–0.11 µM) and in vivo plasma cholesterol reduction of 42–68% in cholesterol-fed rats at 3 mg/kg [1]. For procurement decisions, this compound should be prioritized over 3,5-disubstituted isoxazoles lacking the acetamide bridge, which have no reported ACAT activity. Use in rabbit liver microsomal ACAT assays or cell-based macrophage ACAT assays is recommended, with a known ACAT inhibitor (e.g., avasimibe) as a positive control [1].

Physicochemical Property Optimization Studies Comparing N-Substituent Effects on logP, Solubility, and Permeability Within Isoxazole Amide Series

The 4-methoxyphenethyl group offers a balanced logP profile (predicted 2.8–3.5) compared to the more lipophilic 2-ethylphenyl analog (predicted logP 3.5–4.5) [1] . This compound can serve as a reference standard in PAMPA or Caco-2 permeability assays to quantify the contribution of the methoxy oxygen to membrane permeability relative to purely hydrocarbon N-substituents. Parallel artificial membrane permeability assay (PAMPA) at pH 7.4, with logP determination by shake-flask HPLC method, is recommended [2].

Quote Request

Request a Quote for N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.